molecular formula C12H14N2O4S B3060198 Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate CAS No. 1956321-86-0

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate

Cat. No.: B3060198
CAS No.: 1956321-86-0
M. Wt: 282.32
InChI Key: ZXPTYPUZNDMMPN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate (CAS: 1956321-86-0) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at positions 3 and 6. The 3-position bears a 2-ethoxy-2-oxoethyl group (an ethyl ester of a ketone), while the 6-position is functionalized with an ethyl carboxylate. This compound, synthesized with 95% purity (MFCD29059433), serves as a versatile intermediate in medicinal chemistry and materials science . Its structural uniqueness lies in the dual ester groups, which influence electronic properties and reactivity.

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-17-10(15)5-8-7-19-12-13-9(6-14(8)12)11(16)18-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPTYPUZNDMMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=CN12)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154548
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956321-86-0
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956321-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate typically involves the condensation of ethyl 2-bromoacetate with 2-mercaptoimidazole, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium ethoxide to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Substituents (Position) Core Structure Key Functional Groups
Target Compound 3-(2-ethoxy-2-oxoethyl), 6-carboxylate Imidazo[2,1-b]thiazole Ethyl esters (3 and 6)
Ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate 2-methyl, 3-carboxylate Benzo-fused imidazothiazole Methyl (C2), ester (C3)
2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide 3-acetohydrazide, 6-bromophenyl Imidazo[2,1-b]thiazole Bromophenyl (C6), hydrazide (C3)
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate 3-methyl, 2-carboxylate Partially saturated imidazothiazole Methyl (C3), dihydro core
Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate 6-bromomethyl, 5-carboxylate Imidazo[2,1-b]thiazole Bromomethyl (C6), ester (C5)

Key Observations :

  • Benzo-fused analogs (e.g., ) exhibit extended aromatic systems, increasing planarity and π-π stacking capabilities.
  • Bromophenyl and bromomethyl substituents (e.g., ) introduce steric bulk and electrophilic reactivity, enabling cross-coupling reactions.
  • Dihydro derivatives (e.g., ) reduce aromaticity, increasing conformational flexibility for target binding.

Key Observations :

  • The target compound ’s dual ester groups may enhance solubility, making it suitable for pharmacokinetic optimization in drug design.
  • Aldose reductase inhibitors () highlight the role of electron-withdrawing groups (e.g., bromophenyl) in enzyme interaction.
  • Phosphorescent iridium complexes () demonstrate how imidazothiazole derivatives can be tailored for optoelectronic applications.

Key Observations :

  • The target compound likely shares cyclization strategies with analogs (e.g., ), but its synthesis requires precise control to install dual esters.
  • Radical bromination () introduces reactive handles for further functionalization, a strategy applicable to the target compound’s ketone group.

Biological Activity

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula: C₁₂H₁₄N₂O₄S
  • Molecular Weight: 282.32 g/mol
  • CAS Number: 1956321-86-0
  • Physical Properties: Predicted density of 1.37 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure enables it to bind effectively to these targets, resulting in modulation of their activity and subsequent biological effects.

Anticancer Activity

Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant anticancer properties. For instance, a study demonstrated that derivatives related to thiazoles showed potent inhibitory effects on cancer cell lines such as HCT-116 and HepG2. The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Case Study: Anticancer Screening

A recent investigation into the anticancer properties of thiazole derivatives revealed that certain synthesized compounds exhibited IC50 values in the micromolar range against HepG2 cells. For example, one derivative showed an IC50 value of 2.31 μM, indicating strong cytotoxic activity compared to standard chemotherapeutics like cisplatin (IC50 = 41 μM) .

CompoundCell LineIC50 (μM)Mechanism
4cHepG22.31Apoptosis via Bcl-2 modulation
4dHCT-1162.94Apoptosis via Bcl-2 modulation
HarmineHepG22.54Standard comparison
CisplatinHepG241Standard comparison

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin and streptomycin .

Antimicrobial Efficacy

A comparative analysis of thiazole derivatives indicated significant antibacterial potency:

CompoundTarget BacteriaMinimum Inhibitory Concentration (μg/mL)
Compound AS. aureus0.012
Compound BE. coli0.008
AmpicillinS. aureus>100

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate, and how do reaction conditions influence cyclization efficiency?

  • Methodology : The compound is synthesized via cyclization of intermediates derived from 2-mercaptoimidazoles and α-halo ketones. For example, refluxing intermediates like ethyl 2-mercapto-5-methylimidazole-4-carboxylate with monochloroacetone in phosphorus oxychloride yields imidazo[2,1-b]thiazole derivatives . Alternative methods include one-pot, three-component reactions using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under solvent-free conditions with Eaton’s reagent, achieving yields of 90–96% .
  • Key Variables :

  • Catalysts : Eaton’s reagent outperforms other catalysts (e.g., PPA, FeCl₃) in cyclization efficiency .
  • Solvent : Solvent-free conditions enhance reaction rates and yields .
  • Temperature : Optimal cyclization occurs at 80°C .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, e.g., methyl groups at δ 2.28 ppm and ethoxy protons in ester moieties .
  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+1] peaks) .
  • TLC : Monitors reaction progress using silica gel plates with UV detection .
    • Purity Assessment : Melting point analysis via electrothermal apparatus ensures crystallinity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or ester hydrolysis) impact the compound’s biological activity?

  • Case Study : Bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with NBS introduces bromine at the 6-position, enabling further functionalization. Hydrolysis of the ester group to carboxylic acid enhances interactions with biological targets (e.g., acetylcholinesterase) .
  • SAR Insights :

  • Antiviral Activity : Derivatives with 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one cores show inhibitory effects on Parvovirus B19 replication, dependent on substituent electronic properties .
  • Antidiabetic Potential : Hydrazinecarbothioamide derivatives exhibit aldose reductase inhibition (IC₅₀: 0.8–2.4 µM), correlating with thiazolidinone ring substitution .

Q. What mechanistic insights explain failed cyclization attempts using acetic anhydride versus successful routes with phosphorus oxychloride?

  • Contradiction Analysis :

  • N-Acylation Interference : Heating intermediates in acetic anhydride leads to N-acylation (e.g., formation of 37), blocking cyclization .
  • Acid Catalysis : Phosphorus oxychloride acts as a Lewis acid, facilitating electrophilic cyclization by stabilizing transition states .
    • Experimental Validation : Use of Eaton’s reagent (a P₂O₅·MsOH complex) under solvent-free conditions avoids side reactions, achieving >90% yields .

Q. How can multi-component reactions (MCRs) optimize the synthesis of imidazo[2,1-b]thiazole derivatives?

  • Protocol Optimization :

  • Substrate Scope : Aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene undergo Michael addition followed by Friedel-Crafts acylation in one pot .
  • Efficiency : MCRs reduce step count, improve atom economy, and minimize purification steps .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
Eaton’sNone8090–96
PPANoneRT51
FeCl₃EtOHRT32

Q. What computational or experimental strategies address solubility challenges in biological assays?

  • Solubility Enhancement :

  • Prodrug Design : Ethyl ester groups improve lipophilicity, while hydrolysis to carboxylic acids enhances aqueous solubility .
  • Co-solvents : Use of DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
    • Empirical Data : Ethyl 3-(2-ethoxy-2-oxoethyl) derivatives exhibit logP ~2.5, balancing membrane permeability and solubility .

Methodological Considerations

Q. How should researchers validate contradictory data on cyclization pathways?

  • Validation Steps :

Reproduce Conditions : Compare yields using identical reagents (e.g., POCl₃ vs. acetic anhydride) .

Mechanistic Probes : Use DFT calculations to model transition states and identify energy barriers .

In Situ Monitoring : Employ HPLC or IR spectroscopy to detect intermediates .

Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?

  • Biological Models :

  • Anticancer : NCI-60 cell line panel screening .
  • Antiviral : UT7/EpoS1 cells infected with Parvovirus B19 .
  • Enzyme Inhibition : 15-Lipoxygenase (15-LOX) assays for anti-inflammatory activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate

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